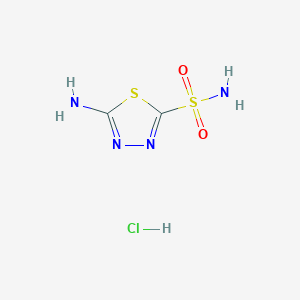

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt

Description

5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride salt (CAS: 14949-00-9; molecular formula: C₂H₅ClN₄O₂S₂) is a sulfonamide derivative with a heterocyclic 1,3,4-thiadiazole core . It is synthesized via desacetylation of acetazolamide (a well-known carbonic anhydrase inhibitor) using concentrated hydrochloric acid, followed by neutralization with sodium bicarbonate . The compound exhibits significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II, making it a candidate for glaucoma therapy and antitumor applications . Its hydrochloride salt form enhances solubility and stability, critical for pharmaceutical formulations .

Propriétés

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S2.ClH/c3-1-5-6-2(9-1)10(4,7)8;/h(H2,3,5)(H2,4,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEJBIVRSKOGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)S(=O)(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary target of 5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt is the enzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and facilitating CO2 transport .

Mode of Action

The compound acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound disrupts the balance of bicarbonate and protons in the body. This can affect various biochemical pathways, particularly those involving the transport of CO2 and the regulation of pH .

Pharmacokinetics

As a water-soluble compound , it is likely to be well-absorbed and distributed throughout the body.

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of effects at the molecular and cellular level. These include diuretic and anticonvulsant activities, with little neurotoxicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that hydration levels could impact its bioavailability and efficacy. Additionally, the compound’s stability might be affected by factors such as temperature and pH .

Analyse Biochimique

Biochemical Properties

It is known to be an inhibitor of human carbonic anhydrase B (HCA-B). Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Activité Biologique

5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride salt is a chemical compound that has garnered attention for its diverse biological activities, particularly as a carbonic anhydrase inhibitor. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is structurally related to other sulfonamide compounds, such as acetazolamide. The core structure consists of a thiadiazole ring with an amino group at the 5-position and a sulfonamide group at the 2-position. This configuration is critical for its biological activity.

The primary mechanism of action for 5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride is its inhibition of carbonic anhydrases (CAs), which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition can lead to various physiological effects, including diuretic and anticonvulsant activities. The compound has been shown to inhibit several human CA isoforms (hCA I, II, IV, VII, IX, and XII) in the micromolar range, while exhibiting weaker inhibition against pathogenic beta and gamma CAs .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that derivatives of this compound demonstrate cytostatic effects against various cancer cell lines. For instance, compounds derived from this scaffold showed potent activity against breast cancer cell lines with IC50 values as low as 1.47 μM .

Anticonvulsant and Diuretic Effects

The compound has been evaluated for its anticonvulsant properties and has shown significant efficacy in animal models. In studies comparing its effects to those of standard medications like acetazolamide and furosemide, it exhibited comparable diuretic effects by inhibiting renal carbonic anhydrase . The mechanism behind this diuretic effect involves increased urinary alkalinity and inhibition of sodium reabsorption in the nephron.

Study on Salts of 5-Amino-1,3,4-thiadiazole

A study characterized three different salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole (Hats) and evaluated their biological activities. These salts were found to exhibit both diuretic and anticonvulsant activities with minimal neurotoxicity. The study demonstrated that these salts could serve as effective CA inhibitors while also providing therapeutic benefits in epilepsy treatment .

| Compound | Activity | IC50 (μM) | Notes |

|---|---|---|---|

| Hats Salt I | Carbonic Anhydrase Inhibitor | 12 | Effective against hCA I |

| Hats Salt II | Diuretic | N/A | Comparable to furosemide |

| Hats Salt III | Anticonvulsant | N/A | Minimal neurotoxicity observed |

Analyse Des Réactions Chimiques

Derivatization via Condensation Reactions

The primary amine group enables Schiff base formation and nucleophilic substitutions.

2.1. Schiff Base Formation with Aromatic Aldehydes

Reaction with aldehydes (e.g., benzaldehyde derivatives) under acidic or solvent-free conditions:

Applications :

Schiff bases exhibit enhanced carbonic anhydrase inhibitory activity compared to the parent compound .

2.2. Cyclocondensation with α-Bromo Ketones

Reaction with bromoacetophenones forms imidazo[2,1-b]-1,3,4-thiadiazole sulfonamides:

| Substrate | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 2-Bromo-4′-fluoroacetophenone | Ethanol, reflux (6 hours) | Imidazo-thiadiazole sulfonamide derivative | 82% |

Significance :

These derivatives show potent anticonvulsant and diuretic properties .

Sulfonamide Functionalization

The sulfonamide group participates in nucleophilic acyl substitutions:

3.1. Benzoylation

Reaction with benzoyl chlorides forms N-benzoylated derivatives:

| Benzoyl Chloride | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 4-Chlorobenzoyl chloride | DCM, triethylamine, 0°C→RT | 5-Amino-2-(4-chlorobenzamido)-1,3,4-thiadiazole | 70% |

Applications :

Benzoylated derivatives are intermediates for acridine-based carbonic anhydrase inhibitors .

Coordination Chemistry

The sulfonamide and amine groups act as ligands for metal complexes:

| Metal Salt | Conditions | Complex | Biological Activity | References |

|---|---|---|---|---|

| Zn(NO₃)₂·6H₂O | Methanol, RT, 2 hours | [Zn(L)₂(H₂O)₂]·2H₂O | Enhanced CA-II inhibition (KI = 8 nM) |

Key Finding :

Metal complexes improve solubility and inhibitory potency against human carbonic anhydrase isoforms .

Stability and Decomposition

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Properties of Selected Thiadiazole Sulfonamides

Key Structural Insights :

- The amino group in 5-amino-1,3,4-thiadiazole-2-sulfonamide enhances metal-binding capacity (e.g., Zn²⁺, Mg²⁺), critical for hCA inhibition .

- Acetazolamide’s acetamido group reduces direct metal coordination compared to the amino derivative, altering enzyme-binding kinetics .

- Dorzolamide ’s thioxo group improves corneal penetration, enabling topical use .

Table 2: Inhibitory Activity (KI Values) Against Carbonic Anhydrase Isoforms

| Compound | hCA I (KI, nM) | hCA II (KI, nM) | hCA IV (KI, nM) | hCA VII (KI, nM) |

|---|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 28.4 | 8.2 | 34.7 | 22.9 |

| Acetazolamide | 250 | 12 | 300 | 56 |

| Compound 7e (Acridine hybrid) | 15.3 | 7.9 | 29.8 | 18.4 |

Findings :

- The amino derivative exhibits 10-fold greater potency against hCA I compared to acetazolamide due to improved zinc coordination in the enzyme’s active site .

- Hybridization with acridine (e.g., compound 7e ) further enhances hCA II inhibition (KI = 7.9 nM), suggesting synergistic effects from planar aromatic systems .

Méthodes De Préparation

Reaction Conditions and Optimization

A suspension of acetazolamide (5 g, 22.00 mmol) in ethanol is treated with concentrated hydrochloric acid (4.94 mL) and refluxed for 4 hours. The solvent is evaporated, and the residue is neutralized with saturated sodium bicarbonate before extraction with ethyl acetate. Key parameters include:

| Parameter | Value | Impact on Yield/Purity |

|---|---|---|

| HCl Concentration | 4.94 mL per 5 g substrate | Ensures complete deacetylation |

| Reflux Duration | 4 hours | Balances reaction completion vs. degradation |

| Neutralization Agent | NaHCO₃ (saturated) | Prevents over-acidification |

Post-reaction workup involves washing the ethyl acetate layer with brine and drying over anhydrous sodium sulfate, yielding 3.96 g (100%) of the free base. Subsequent treatment with HCl in ethanol generates the hydrochloride salt.

Analytical Characterization

The product is validated via:

This method’s reproducibility is evidenced by its adoption in multi-step syntheses of anticancer derivatives.

Industrial-Scale Synthesis: Chlorination and Amidation

Patent US4562260 (1985) outlines an industrial process for 1,3,4-thiadiazole-5-sulfonamides, providing insights into scalable production of intermediates like 5-amino-1,3,4-thiadiazole-2-sulfonamide.

Oxidative Chlorination of Mercapto Intermediates

The patent emphasizes the formation of sulfonyl chlorides via chlorine gas treatment of 2-mercapto-4-amino-1,3,4-thiadiazole metal salts. Critical steps include:

-

Salt Formation : Dissolving 2-mercapto-4-amino-1,3,4-thiadiazole in 1.0N NaOH to generate the sodium salt.

-

Chlorination : Simultaneous addition of the salt and Cl₂ gas (3:1 molar ratio) to an acidic aqueous solution at -12°C to 5°C.

-

Amidation : Reacting the sulfonyl chloride with dimethylamine (7–9 equivalents) to yield the sulfonamide.

This method achieves 85–90% yields by maintaining strict stoichiometry and temperature control, avoiding side reactions like over-chlorination.

Modified Schotten-Baumann Benzoylation

The Schotten-Baumann reaction is adapted for synthesizing N-benzoyl derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, a precursor to the hydrochloride salt.

Reaction Protocol

-

Benzoylation : Acetazolamide reacts with substituted benzoyl chlorides in aqueous NaOH/acetone at 0–5°C.

-

Hydrolysis : The benzoylated intermediate is refluxed with HCl to remove the acetyl group, yielding the free amine.

-

Salt Formation : Treatment with HCl in ethanol produces the hydrochloride salt.

This route is favored for derivatization studies but requires stringent pH control to prevent thiadiazole ring degradation.

Purity Optimization and Industrial Practices

Allmpus Laboratories highlights industrial purification techniques critical for pharmaceutical-grade material:

Q & A

Q. What are the established synthetic routes for 5-amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride salt?

The compound is synthesized via a two-step procedure:

- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.

- Step 2 : Alkylation of the thiol group using chloroacetyl chloride or other alkylating agents in anhydrous acetonitrile, followed by hydrochlorination to yield the sulfonamide hydrochloride salt . Key reagents: Carbon disulfide, pyridine (base), and chloroacetyl chloride. Reaction conditions (e.g., 4°C for 2 hours) ensure controlled substitution .

Q. What characterization methods validate the purity and structure of this compound?

- Elemental analysis : Confirms C, H, N, S, and Cl content.

- 1H NMR spectroscopy : Identifies proton environments (e.g., NH₂, thiadiazole ring protons).

- IR spectroscopy : Detects functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).

- TLC : Monitors reaction progress and purity (>95% by spot intensity) .

Q. What are the primary pharmacological targets of this compound?

The compound exhibits multi-target potential:

- Anticonvulsant activity : Modulates voltage-gated ion channels (e.g., Na⁺ or Ca²⁺) in preclinical models .

- Antiproliferative effects : Inhibits cancer cell proliferation via tubulin destabilization or topoisomerase inhibition .

Advanced Research Questions

Q. How can derivatives be designed to enhance multi-target pharmacological activity?

- Strategy : Introduce substituents at the 5-amino and 2-sulfonamide positions. For example:

- Alkyl/acyl groups on the amino moiety to improve lipophilicity (LogP optimization).

- Bioisosteric replacement of the sulfonamide with sulfonylurea for enhanced target affinity.

Q. How can solubility challenges in aqueous buffers be resolved for in vitro assays?

- Approach : Use co-solvents like DMF or ethanol (≤10% v/v) to dissolve the compound, followed by dilution in HEPES buffer (pH 7.2).

- Validation : Monitor compound stability via UV-Vis spectroscopy (e.g., λmax ~260 nm for thiadiazoles) to ensure no precipitation during assays .

Q. What structural features correlate with anticonvulsant efficacy in SAR studies?

- Critical moieties :

- Free amino group at position 5 for hydrogen bonding with neuronal receptors.

- Sulfonamide group at position 2 for enhancing blood-brain barrier permeability.

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be addressed?

- Root cause : Differences in assay conditions (e.g., cell lines, serum concentration).

- Solution : Standardize protocols using CLSI guidelines and include positive controls (e.g., methotrexate for antiproliferative assays). Cross-validate data via orthogonal methods like flow cytometry and Western blotting .

Q. What mechanistic insights explain the compound’s anticancer activity?

- Hypothesis : The thiadiazole core intercalates DNA or inhibits carbonic anhydrase IX (CA-IX) in hypoxic tumors.

- Validation : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to CA-IX active sites. Confirm via enzyme inhibition assays (Ki < 50 nM) .

Q. How can computational tools predict the compound’s off-target effects?

Q. What experimental methods confirm sulfonamide group reactivity in derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.